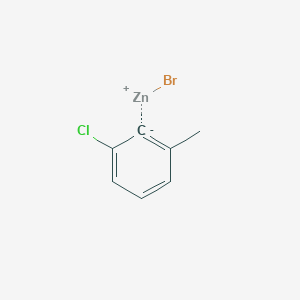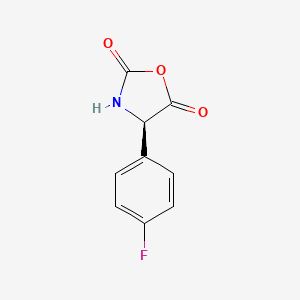
(R)-4-(4-Fluorophenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4-Fluorophenyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorophenyl group enhances its chemical properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Fluorophenyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-4-(4-Fluorophenyl)glycine with phosgene or its derivatives to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Fluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(4-Fluorophenyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of oxazolidine-2,5-dione are explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections and other diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-(4-Fluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to desired biological effects. The oxazolidine ring may also play a role in stabilizing the compound’s conformation and facilitating its activity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Phenyl-oxazolidine-2,5-dione
- ®-4-(4-Chlorophenyl)oxazolidine-2,5-dione
- ®-4-(4-Methylphenyl)oxazolidine-2,5-dione
Uniqueness
®-4-(4-Fluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
(4R)-4-(4-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6FNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)/t7-/m1/s1 |
InChI Key |
GOPRVDDDYLMFAP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


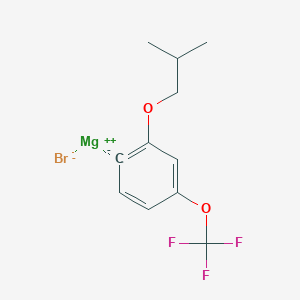
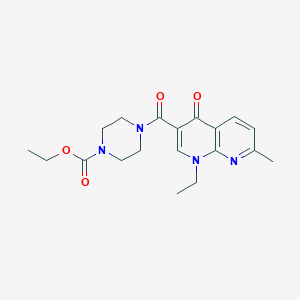

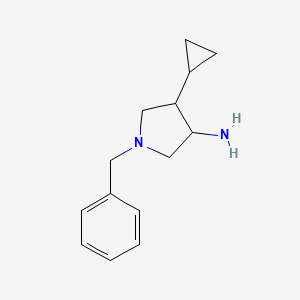
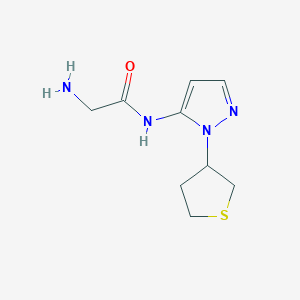
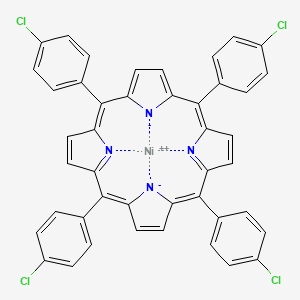
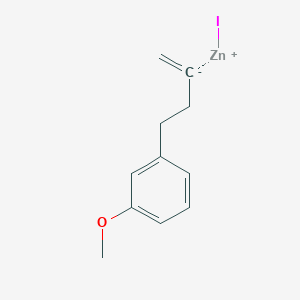
![3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
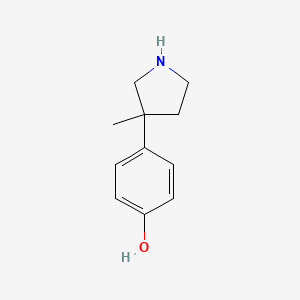
![[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)

